N'-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide
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Overview
Description
N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Condensation Reaction: The final step involves the condensation of the thiazole derivative with 4-(trifluoromethyl)benzohydrazide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- 2-(4-Methylpiperazin-1-yl)ethan-1-amine
- 3-(4-methylpiperazin-1-yl)aniline
Uniqueness
N’-[(1E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is unique due to its combination of a thiazole ring, a piperazine ring, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
N-[(E)-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5OS/c1-24-6-8-25(9-7-24)16-21-10-14(27-16)11-22-23-15(26)12-2-4-13(5-3-12)17(18,19)20/h2-5,10-11H,6-9H2,1H3,(H,23,26)/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQPDCCFBBVJAW-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC=C(S2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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